molecular formula C18H15IN2S B2670083 (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide CAS No. 1903757-25-4

(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide

Cat. No.: B2670083
CAS No.: 1903757-25-4
M. Wt: 418.3
InChI Key: WRSSOMFAXPZVLL-UHFFFAOYSA-N
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Description

(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide (hereafter referred to as A18) is a fluorescent probe designed for the selective detection of cyclic diguanylic acid (c-di-GMP), a bacterial secondary messenger.

Properties

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methyl-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S.HI/c1-20-16-8-4-5-9-17(16)21-18(20)11-10-13-12-19-15-7-3-2-6-14(13)15;/h2-12H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSSOMFAXPZVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CC3=CNC4=CC=CC=C43.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CNC4=CC=CC=C43.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Vinylation: The indole derivative undergoes a vinylation reaction to introduce the vinyl group at the 2-position. This can be achieved using a Heck reaction, where the indole reacts with a vinyl halide in the presence of a palladium catalyst.

    Thiazolium Formation: The benzo[d]thiazolium core is formed by reacting a suitable thioamide with a halogenated aromatic compound under basic conditions.

    Final Coupling: The final step involves coupling the vinylated indole with the benzo[d]thiazolium core. This can be done using a condensation reaction under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the vinyl group, converting it into an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[d]thiazolium core, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions to replace the iodide ion.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Ethylated benzo[d]thiazolium compounds.

    Substitution: Various substituted benzo[d]thiazolium derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing indole and thiazole moieties exhibit promising anticancer properties. The structural features of (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide suggest potential activity against various cancer cell lines. For instance, studies on similar indole derivatives have demonstrated their ability to inhibit cell proliferation in human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. Compounds related to this compound have been studied for their ability to inhibit tyrosinase activity effectively. A study reported that indole-based thiosemicarbazones exhibited IC50 values ranging from 6.40 µM to 61.84 µM against tyrosinase, indicating that similar structures could be developed as potent inhibitors .

Biochemical Sensors
Due to its ability to interact with biological molecules, this compound can be utilized in the development of biochemical sensors. These sensors can detect specific biomolecules such as proteins or nucleic acids through fluorescence quenching or enhancement mechanisms .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of an indole-based compound similar to this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound could serve as a lead for further drug development targeting cancer cells.

Case Study 2: Tyrosinase Inhibition

In another investigation, a series of indole derivatives were synthesized and tested for their inhibitory effects on tyrosinase. The most potent compounds exhibited IC50 values below 30 µM, highlighting the potential of indole-based structures for developing skin-lightening agents.

Mechanism of Action

The mechanism by which (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The indole moiety can engage in π-π stacking interactions, while the benzo[d]thiazolium core can participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Implications

The following table summarizes key differences between A18 and related compounds:

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Applications References
A18 Benzothiazolium-indole 3-methyl, (E)-vinyl linkage c-di-GMP detection (500 nM limit) [2, 6, 13]
(E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide (1) Benzothiazolium-styryl 4-thiomorpholino, 3-methyl Solvatochromic dye, 91% synthesis yield [1, 12]
(E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide (2) Benzothiazolium-styryl 4-thiomorpholino, 3-heptyl Enhanced lipophilicity for membrane studies [1, 3]
2-((E)-2-(1H-Indol-3-yl)vinyl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide (4c1) Quinolinium-thiazole Morpholinopropyl, methyl groups Antibacterial activity (MIC: 1–4 µg/mL) [5]
1-TB ((E)-2-(4-hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide) Benzo[e]indolium-styryl 4-hydroxy-3-methoxy, trimethyl Nonlinear optics (SHG 760× urea) [7]

Detailed Analysis

Solvatochromic Dyes (Compounds 1 and 2)
  • Structural Differences: Compound 1 and A18 share a benzothiazolium core, but Compound 1 replaces the indole with a 4-thiomorpholinostyryl group, enhancing solvatochromism .
  • Functional Impact: Compound 1 exhibits solvent-dependent emission shifts, making it suitable for polarity sensing . Compound 2, with a heptyl chain instead of methyl, shows improved solubility in nonpolar media, useful for lipid bilayer studies . Synthesis Yields: Compound 1 and 2 are synthesized in 91% yield via solvent-free quaternization, higher than A18’s 74% .
Antibacterial Thiazole-Quinolinium Derivatives (Compound 4c1)
  • Structural Differences: Compound 4c1 incorporates a quinolinium ring and a morpholinopropyl group, increasing structural complexity .
  • Functional Impact :
    • Targets bacterial membranes via electrostatic interactions , unlike A18’s nucleotide-binding specificity .
    • Demonstrates broad-spectrum antibacterial activity (MIC: 1–4 µg/mL) but lacks fluorescence utility .
Nonlinear Optical Materials (1-TB)
  • Structural Differences : 1-TB uses a benzo[e]indolium core instead of benzothiazolium, with a trimethyl group enhancing electron withdrawal .
  • Functional Impact :
    • Exhibits second-harmonic generation (SHG) 760× urea , outperforming A18 in photonic applications .
    • Lacks bioactivity but demonstrates superior thermal stability (decomposition >250°C) .

Key Research Findings

Fluorescence Efficiency and Specificity

  • A18’s quantum yield (Φ = 0.32) is lower than solvatochromic dyes (Φ = 0.45–0.60) but compensates with c-di-GMP specificity .

Biological Activity

(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Its unique structure, characterized by an indole moiety and a thiazole ring, suggests a diverse range of biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C18H15IN2S
  • Molecular Weight : 418.3 g/mol
  • CAS Number : 1903757-25-4
  • Purity : ≥95% .

Biological Activity Overview

Research indicates that compounds containing thiazole and indole structures often exhibit significant biological activities, including:

  • Anticancer Activity :
    • Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against melanoma cells and other cancer types .
    • Structure-activity relationship (SAR) studies reveal that modifications in the thiazole and indole moieties can enhance anticancer potency while reducing cytotoxicity in normal cells.
  • Antimicrobial Activity :
    • The compound has shown promise as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains. The presence of electron-withdrawing groups in the thiazole ring has been linked to improved antimicrobial properties .
    • Research on related compounds suggests that they can disrupt bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

A study focused on a series of thiazole derivatives revealed that compounds with similar structural features to this compound exhibited significant inhibition of tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .

Antimicrobial Efficacy

In vitro tests conducted on various thiazole derivatives demonstrated that certain compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial protein synthesis and disruption of cell wall integrity .

Data Table: Biological Activity Summary

Biological ActivityCompound ClassMechanism of ActionReference
AnticancerThiazoleInduction of apoptosis
AntimicrobialThiazoleDisruption of cell membrane
CytotoxicityIndoleInhibition of cell proliferation

Q & A

Q. What are the most efficient synthetic routes for (E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide, and what are their key optimization parameters?

The synthesis of this compound can be optimized using solvent-free Friedel-Crafts acylation with Eaton’s reagent, which achieves high yields (90–96%) for analogous imidazo[2,1-b]thiazole derivatives . Key parameters include:

  • Temperature control : Reactions conducted at 80–100°C minimize side products.
  • Catalyst selection : Eaton’s reagent (P₂O₅·MeSO₃H) enhances electrophilic substitution at the indole C3 position.
  • Solvent-free conditions : These reduce purification complexity and improve atom economy .
    Alternatively, refluxing 3-formylindole derivatives with sodium acetate in acetic acid enables selective vinyl bridge formation via Knoevenagel condensation, with TLC monitoring (Rf ~0.77 in hexane:EtOAc) ensuring reaction progress .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • ¹H NMR : Characterizes vinyl proton coupling (δ ~6.68–7.87 ppm for indole and thiazole protons) and confirms (E)-stereochemistry via vicinal coupling constants (J = 12–16 Hz) .
  • TLC : Monitors reaction progress using silica gel plates (e.g., hexane:EtOAc 60:40, Rf = 0.77) .
  • Melting point analysis : Verifies purity (e.g., 219–221°C for related indole-thiazole hybrids) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the choice of reaction solvent influence the yield and stereoselectivity in the synthesis of this compound?

  • Solvent-free conditions : Eliminate polarity-driven side reactions, favoring (E)-isomer formation via controlled electrophilic substitution .
  • Acetic acid : Acts as both solvent and proton donor in Knoevenagel condensations, stabilizing intermediates and enhancing stereoselectivity .
  • Polar aprotic solvents (DMF, DMSO) : Risk promoting Z-isomer formation due to prolonged stabilization of charged intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the (E)-isomer during the vinyl bridge formation?

The (E)-configuration arises from a stepwise mechanism:

Electrophilic activation : Eaton’s reagent protonates the aldehyde group, generating an acylium ion that undergoes Friedel-Crafts alkylation at the indole C3 position .

Knoevenagel condensation : Sodium acetate deprotonates the α-carbon of the thiazolium precursor, enabling nucleophilic attack by the indole C3 position. Steric hindrance between the indole and thiazole rings favors trans (E)-geometry .

Palladium catalysis : In analogous systems, Pd-mediated cross-coupling ensures regioselective vinyl bond formation via oxidative addition and reductive elimination steps .

Q. How can computational methods like DFT aid in predicting the electronic properties and reactivity of this compound?

  • DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV for similar thiazole-indole hybrids), guiding applications in photonics or as fluorescent probes .
  • Molecular electrostatic potential (MEP) maps : Identify nucleophilic (indole NH) and electrophilic (thiazolium C2) sites for functionalization .
  • Transition state modeling : Simulates stereochemical outcomes of vinyl bridge formation, validating experimental (E)-selectivity .

Q. What strategies resolve contradictory data regarding the compound's stability under varying pH and temperature conditions?

  • pH-dependent stability : Under acidic conditions (pH < 3), protonation of the thiazolium ring enhances iodide dissociation, requiring storage in anhydrous environments .
  • Thermal degradation studies : TGA analysis shows decomposition >200°C, suggesting short-term stability at 25°C but instability under reflux conditions .
  • Controlled recrystallization : DMF/acetic acid (1:1) yields stable crystalline forms, mitigating hygroscopicity issues observed in polar solvents .

Q. How do palladium-catalyzed cross-coupling reactions contribute to the synthesis of analogous benzothiazolium derivatives?

  • C–Si bond activation : Pd(0) catalysts cleave Si–C bonds in silacyclopropanes, enabling insertion of α,β-unsaturated aldehydes to form vinyl-thiazole linkages .
  • Benzosilole formation : Rhodium or Pd-catalyzed coupling of 2-silylaryl bromides with alkynes generates fused heterocycles, a strategy adaptable for indole-thiazole systems .
  • Mechanistic studies : Oxidative addition of aryl halides to Pd(0) followed by transmetallation with zinc or copper ensures regioselective vinylation .

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